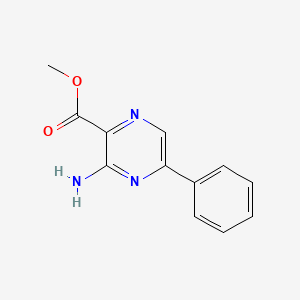
Methyl 3-amino-5-phenylpyrazine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-amino-5-phenylpyrazine-2-carboxylate is a heterocyclic compound that features a pyrazine ring substituted with methoxycarbonyl, amino, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-phenylpyrazine-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable hydrazine derivatives with diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the process may be catalyzed by acids or bases depending on the specific route chosen .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-phenylpyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction can produce hydroxymethyl derivatives.
Scientific Research Applications
Methyl 3-amino-5-phenylpyrazine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-phenylpyrazine-2-carboxylate and its derivatives often involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific derivative and its target, but common pathways include enzyme inhibition and receptor binding .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 3-amino-5-phenylpyrazine-2-carboxylate include other substituted pyrazines such as:
- 2-Methoxycarbonyl-3-amino-6-phenyl-pyrazine
- 2-Methoxycarbonyl-3-amino-4-phenyl-pyrazine
- 2-Methoxycarbonyl-3-amino-5-methyl-pyrazine
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and the types of interactions it can participate in. This unique structure can lead to distinct physical and chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 3-amino-5-phenylpyrazine-2-carboxylate |
InChI |
InChI=1S/C12H11N3O2/c1-17-12(16)10-11(13)15-9(7-14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H2,13,15) |
InChI Key |
GWSYTJJRDBPAKI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N=C1N)C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














